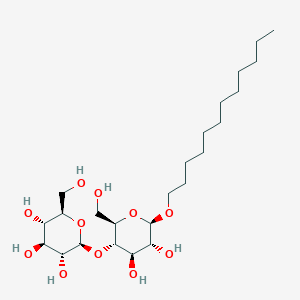

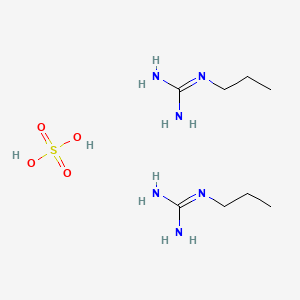

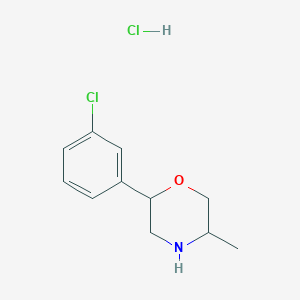

![molecular formula C12H15NO2 B1457439 1-[2-羟基-4-(吡咯烷-1-基)苯基]乙烷-1-酮 CAS No. 1375471-34-3](/img/structure/B1457439.png)

1-[2-羟基-4-(吡咯烷-1-基)苯基]乙烷-1-酮

描述

“1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis

The structural properties and quantum chemical calculations of this compound are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .Chemical Reactions Analysis

The pyrrolidine ring in this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of this compound have been investigated .科学研究应用

代谢途径和结构分析

α-吡咯烷基苯酮的代谢途径:一项研究重点关注相关 α-吡咯烷基苯酮类设计药物的尿液排泄和代谢,揭示了其代谢途径的见解,其中包括酮基的还原、吡咯烷环的氧化和脂肪族氧化等。这些发现表明,基于母体分子的烷基链长度,代谢存在显着差异 (Shima 等人,2015 年)。

吡咯啉-2-酮的抗氧化活性:对 3-吡咯啉-2-酮(2-吡咯烷酮的衍生物)的研究表明,某些合成化合物具有显着的抗氧化活性,为治疗应用提供了潜力 (Nguyen 等人,2022 年)。

分子和晶体结构:对相关化合物的结构分析提供了对其分子和晶体结构的见解,突出了吡咯烷环的构象和分子间相互作用的重要性 (Zukerman-Schpector 等人,2011 年)。

合成方法和化学性质

氟代衍生物的合成:一项关于 sigma-1 受体调节剂的氟代衍生物合成的研究展示了一种新颖的方法来修饰结构以增强潜在的生物活性 (Kuznecovs 等人,2020 年)。

新颖的合成路线:对 2-苯基(4-吡咯烷基乙氧基苯基)乙烷-1-酮(抗骨质疏松药物 Lasofoxifene 的片段)合成的研究突出了一个简单而有效的合成路线,强调了吡咯烷基结构在药物开发中的多功能性 (Guo Bao-guo,2012 年)。

水性介质中的无金属合成:开发了一种高效的无金属方法来合成多取代吡咯衍生物,证明了含吡咯烷基化合物在绿色化学中的适用性 (Kumar 等人,2017 年)。

作用机制

Target of Action

Similar compounds with a pyrrolidine ring have been reported to interact with various targets, such as dopamine and norepinephrine transporters .

Mode of Action

Compounds with similar structures, such as α-pvp, act as potent blockers at the dopamine and norepinephrine transporter .

Biochemical Pathways

Related compounds have been shown to influence the dopamine and norepinephrine pathways .

Pharmacokinetics

Similar compounds have been reported to undergo various metabolic transformations, including the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .

Result of Action

Related compounds have been reported to have stimulatory effects on the central nervous system .

未来方向

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

生化分析

Biochemical Properties

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to form stable interactions with enzymes, potentially acting as an inhibitor or activator. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with varying degrees of potency . The interactions of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one with enzymes and proteins can influence the biochemical pathways they are involved in, thereby affecting the overall biochemical reactions.

Cellular Effects

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, its impact on cellular metabolism can affect the production and utilization of energy within cells, influencing overall cell function .

Molecular Mechanism

The molecular mechanism of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to form stable interactions with enzymes, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways regulated by these enzymes. Additionally, the compound’s influence on gene expression can result in alterations in the production of specific proteins, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the stability of pyrrolidine derivatives can vary, affecting their potency and efficacy over time . Long-term exposure to 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one in in vitro or in vivo studies can provide insights into its potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one can vary with different dosages in animal models. Studies have shown that pyrrolidine derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function

Metabolic Pathways

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can lead to the formation of metabolites that may have distinct biological activities. For instance, the oxidation of the pyrrolidine ring can result in the formation of pyrrolidone derivatives, which can further participate in biochemical reactions . Understanding the metabolic pathways of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one can provide insights into its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Studies have shown that pyrrolidine derivatives can interact with various transporters, influencing their distribution within cells

Subcellular Localization

The subcellular localization of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within cells. For instance, the presence of specific targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one can provide insights into its potential effects on cellular processes.

属性

IUPAC Name |

1-(2-hydroxy-4-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)11-5-4-10(8-12(11)15)13-6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIXFVMXHNDLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-34-3 | |

| Record name | 1-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

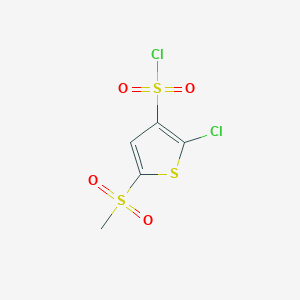

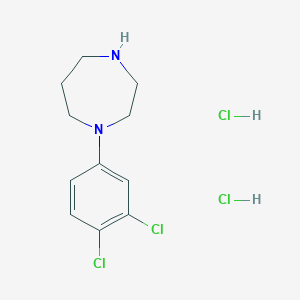

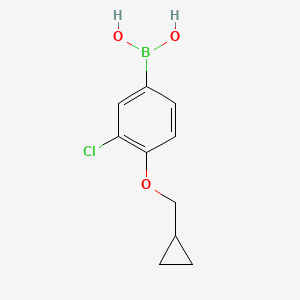

![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)